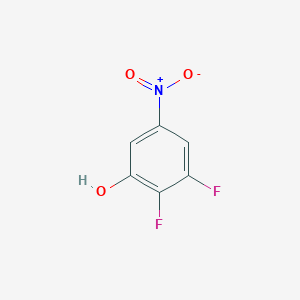

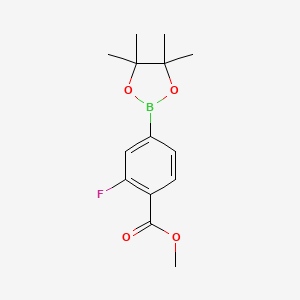

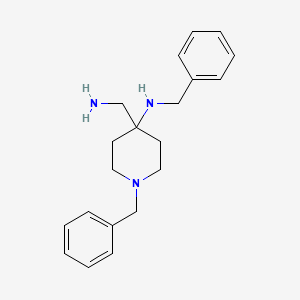

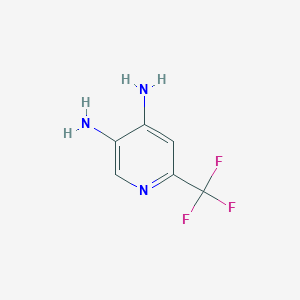

![molecular formula C17H30N2O8 B1322407 Ácido 2,6-bis[(terc-butoxicarbonil)amino]heptanoico CAS No. 98469-29-5](/img/structure/B1322407.png)

Ácido 2,6-bis[(terc-butoxicarbonil)amino]heptanoico

Descripción general

Descripción

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is a polypeptide derivative that plays a significant role in organic synthesis and biomedical research. This compound is known for its ability to form multifunctional amphiphilic peptide dendrimers, which are used as non-viral gene vectors in cancer research .

Aplicaciones Científicas De Investigación

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid has several scientific research applications:

Chemistry: It is used in the synthesis of multifunctional amphiphilic peptide dendrimers, which have applications in drug delivery and gene therapy.

Medicine: Its role in gene therapy makes it a valuable compound in the treatment of genetic disorders and cancer.

Mecanismo De Acción

Target of Action

The primary target of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is the alkaline phosphatase substrate . Alkaline phosphatase is an enzyme that plays a crucial role in several biochemical pathways, including protein dephosphorylation and nucleotide degradation.

Mode of Action

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid interacts with its target by participating in organic synthesis . It generates a substance that can increase the luminescence intensity of the alkaline phosphatase substrate . This interaction results in enhanced visibility of the substrate, which is beneficial in various research applications.

Biochemical Pathways

The compound affects the biochemical pathway involving alkaline phosphatase. By increasing the luminescence intensity of the alkaline phosphatase substrate, it enhances the detection and study of this enzyme’s activity .

Result of Action

The primary result of the action of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is the enhancement of the luminescence intensity of the alkaline phosphatase substrate . This can facilitate the study of alkaline phosphatase’s role in various biological processes.

Análisis Bioquímico

Biochemical Properties

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases. The nature of these interactions is primarily protective, ensuring that the amino groups remain intact until the desired reaction step is reached .

Cellular Effects

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid influences cellular processes by acting as a protective agent for amino groups. This protection is crucial in maintaining the integrity of peptides and proteins during synthesis and modification. The compound can affect cell signaling pathways by ensuring that specific amino acids are available for signaling molecules. Additionally, it can influence gene expression by protecting amino acids that are crucial for the synthesis of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid exerts its effects through the formation of stable Boc-protected intermediates. These intermediates prevent the amino groups from participating in unwanted reactions. The compound binds to amino groups, forming a stable carbamate linkage that can be selectively removed under specific conditions. This selective protection and deprotection mechanism is essential for the stepwise synthesis of peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid change over time due to its stability and degradation properties. The compound is generally stable at room temperature but can degrade under acidic or basic conditions. Long-term studies have shown that the Boc groups can be selectively removed to yield the free amino groups, which can then participate in further biochemical reactions. This temporal control is crucial for the precise synthesis of complex peptides and proteins .

Dosage Effects in Animal Models

The effects of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing significant toxicity. At higher doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular functions. These threshold effects are important for determining the optimal dosage for specific biochemical applications .

Metabolic Pathways

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is involved in metabolic pathways related to peptide and protein synthesis. The compound interacts with enzymes such as peptidases and proteases, which are responsible for cleaving peptide bonds. The Boc groups protect the amino functionalities during these enzymatic reactions, ensuring that the desired peptides are synthesized without degradation .

Transport and Distribution

Within cells and tissues, 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The Boc groups play a crucial role in maintaining the stability and solubility of the compound during transport .

Subcellular Localization

The subcellular localization of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is influenced by its targeting signals and post-translational modifications. The compound is often directed to specific compartments such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis and modification occur. The Boc groups help in directing the compound to these compartments, ensuring that it exerts its protective effects at the right location .

Métodos De Preparación

The synthesis of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid typically involves the protection of amino groups with tert-butoxycarbonyl (Boc) groups. The synthetic route generally includes the following steps:

Protection of Amino Groups: The amino groups of the heptanedioic acid are protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The protected amino acid is then coupled with another molecule using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting groups can be removed under acidic conditions, yielding the free amino groups.

Coupling Reactions: It can participate in peptide coupling reactions to form larger peptide chains or dendrimers.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present in the reaction environment.

Common reagents used in these reactions include acids for deprotection, coupling reagents like DCC or DIC, and oxidizing or reducing agents as required. The major products formed from these reactions are typically larger peptide molecules or dendrimers with specific functional properties.

Comparación Con Compuestos Similares

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid can be compared with other similar compounds such as:

2,6-Bis[(tert-butoxycarbonyl)amino]hexanoic acid: This compound also forms peptide dendrimers but has a different chain length, affecting its properties and applications.

2,6-Bis[(tert-butoxycarbonyl)amino]octanoic acid: Similar in structure but with a longer chain, which may influence its solubility and reactivity.

The uniqueness of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid lies in its specific chain length and functional groups, which provide optimal properties for forming stable and effective gene delivery systems.

Propiedades

IUPAC Name |

2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O8/c1-16(2,3)26-14(24)18-10(12(20)21)8-7-9-11(13(22)23)19-15(25)27-17(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAZYQMVLYCKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625742 | |

| Record name | 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98469-29-5 | |

| Record name | 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.